![molecular formula C10H10N2+2 B14421230 1,2'-Bipyridin-1-ium CAS No. 83960-89-8](/img/no-structure.png)
1,2'-Bipyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2’-Bipyridin-1-ium is a heteroaromatic compound consisting of two pyridine rings connected by a single bond. This compound is part of the bipyridine family, which is known for its extensive applications in various fields, including coordination chemistry, catalysis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2’-Bipyridin-1-ium can be synthesized through several methods, including:
Homo-coupling of pyridine derivatives: This method involves the coupling of pyridine derivatives in the presence of a catalyst, such as palladium or copper.
N-Alkylation: This method involves the direct alkylation of bipyridine using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of 1,2’-Bipyridin-1-ium typically involves large-scale coupling reactions using metal catalysts. The process is optimized to achieve high yields and purity, often involving multiple purification steps .
Analyse Chemischer Reaktionen
1,2’-Bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridinium salts.
Reduction: Reduction reactions can convert 1,2’-Bipyridin-1-ium to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions include bipyridinium salts, dihydro derivatives, and substituted bipyridines .
Wissenschaftliche Forschungsanwendungen
1,2’-Bipyridin-1-ium has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,2’-Bipyridin-1-ium involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects . The pathways involved in these interactions often include redox reactions and electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
1,2’-Bipyridin-1-ium can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine . While all these compounds share a similar bipyridine scaffold, they differ in the position of the nitrogen atoms and their chemical properties . For example:
2,2’-Bipyridine: Known for its strong coordination with metal ions and its use in catalysis.
4,4’-Bipyridine: Used in the development of electrochromic devices and redox flow batteries.
The uniqueness of 1,2’-Bipyridin-1-ium lies in its specific structural arrangement, which imparts distinct electronic and steric properties, making it suitable for specialized applications .
Eigenschaften
83960-89-8 | |
Molekularformel |
C10H10N2+2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-pyridin-1-ium-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H9N2/c1-4-8-12(9-5-1)10-6-2-3-7-11-10/h1-9H/q+1/p+1 |
InChI-Schlüssel |
KMSFGOSNSYQVGL-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=[NH+]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.